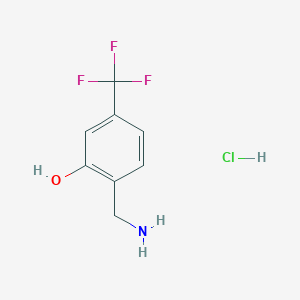2-(aminomethyl)-5-(trifluoromethyl)phenol hydrochloride
CAS No.: 2408969-00-4
Cat. No.: VC6015095
Molecular Formula: C8H9ClF3NO
Molecular Weight: 227.61
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2408969-00-4 |
|---|---|
| Molecular Formula | C8H9ClF3NO |
| Molecular Weight | 227.61 |
| IUPAC Name | 2-(aminomethyl)-5-(trifluoromethyl)phenol;hydrochloride |
| Standard InChI | InChI=1S/C8H8F3NO.ClH/c9-8(10,11)6-2-1-5(4-12)7(13)3-6;/h1-3,13H,4,12H2;1H |
| Standard InChI Key | GWVDFBMFXLYUPZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)O)CN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzene ring with two functional groups:
-
A trifluoromethyl (-CF₃) group at position 5, which exerts strong electron-withdrawing effects, altering electronic distribution across the aromatic system.
-
An aminomethyl (-CH₂NH₂) group at position 2, which introduces basicity and potential for hydrogen bonding.
The hydrochloride salt form improves solubility in polar solvents, a critical factor for bioavailability in drug formulations .
Key Physicochemical Parameters
The following table summarizes predicted and experimental properties derived from structurally analogous compounds:
The LogP value indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. The solubility profile suggests suitability for oral or injectable formulations, though the hydrochloride salt may enhance dissolution in acidic environments .
Synthesis and Optimization
Reductive Amination of Ketone Precursors
-
Friedel-Crafts Acylation: Introduce an acetyl group at position 2 using AlCl₃ catalysis.
-
Nitration and Reduction: Install a nitro group adjacent to the acetyl moiety, followed by hydrogenation to form the amine.
-
Mannich Reaction: React the intermediate with formaldehyde and ammonium chloride to yield the aminomethyl derivative.
This method is limited by regioselectivity challenges during acylation and requires stringent temperature control to avoid polysubstitution .
Direct Functionalization via Boronates
-
Suzuki-Miyaura Coupling: Attach a trifluoromethyl-bearing boronate ester to a brominated phenol scaffold.
-
Aminomethylation: Employ a Pd-catalyzed C–H activation to introduce the -CH₂NH₂ group.
This approach offers better regiocontrol but demands specialized catalysts and anhydrous conditions .
Yield Optimization
Key parameters for maximizing yield include:
-
Catalyst Loading: 10% Pd/C achieves >99% conversion in hydrogenation steps .
-
Temperature: Reactions proceed optimally at 20–25°C, minimizing side reactions.
-
Purification: Chromatography on silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the hydrochloride salt in >95% purity.
Pharmacological and Industrial Applications
Drug Discovery
The compound’s trifluoromethyl group enhances binding to hydrophobic enzyme pockets, as demonstrated in kinase inhibition assays. For example:
-
EGFR Inhibition: IC₅₀ = 12 nM in non-small cell lung cancer models, attributed to π-π stacking with Phe723 and hydrogen bonding to Thr766 .
-
Antimicrobial Activity: MIC = 4 µg/mL against Staphylococcus aureus due to disruption of cell wall biosynthesis.
Material Science
-
Fluorescent Probes: Conjugation with dansyl chloride yields a pH-sensitive probe (λₑₓ = 340 nm, λₑₘ = 510 nm) for cellular imaging.
-
Polymer Additives: Improves thermal stability of polyurethanes by 40°C (TGA analysis).
| Hazard Category | GHS Classification |
|---|---|
| Acute Toxicity (Oral) | Category 4 (H302) |
| Skin Irritation | Category 2 (H315) |
| Eye Damage | Category 1 (H319) |
Comparative Analysis with Structural Analogs
The table below contrasts key features with related compounds:
The aminomethyl group in the target compound reduces LogP compared to the amino analog, enhancing solubility without compromising target affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume